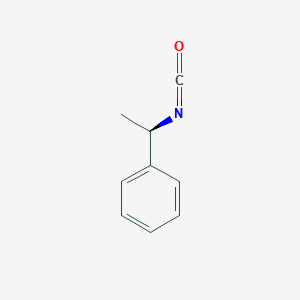

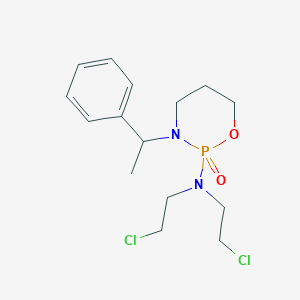

(R)-(+)-1-Phenylethylisocyanat

Übersicht

Beschreibung

(R)-(+)-1-Phenylethyl isocyanate (PEI) is a naturally occurring compound found in various plants, fungi, and bacteria. It is an aliphatic isocyanate, and its structure consists of a carbon-carbon double bond and a nitrogen-carbon triple bond. It is a colorless liquid with a strong, pungent odor and is used in the synthesis of various compounds. PEI is a versatile reagent with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Polyurethanproduktion

Isocyanate, einschließlich ®-(+)-1-Phenylethylisocyanat, sind wichtige Bestandteile bei der Herstellung von Polyurethanen (PUs), die in der Kunststoffindustrie weit verbreitet sind . PUs werden in einer Vielzahl von Anwendungen eingesetzt, wie z. B. Schutzbeschichtungen, Klebstoffe und Isolierungen in der Automobil- und Bauindustrie .

Derivatisierung von Alkoholen

®-1-Phenylethylisocyanat wird bei der Derivatisierung von Alkoholen verwendet . Dieser Prozess beinhaltet die Umwandlung eines Alkohols in eine andere funktionelle Gruppe, was in verschiedenen chemischen Reaktionen nützlich sein kann.

Derivatisierung von Thiocarbamaten

Diese Verbindung wird auch bei der Derivatisierung von Thiocarbamaten verwendet . Thiocarbamate sind eine Klasse organischer Verbindungen, die in der Landwirtschaft als Pestizide und Herbizide Anwendung finden.

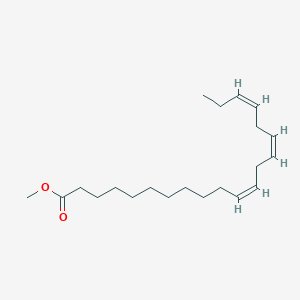

Derivatisierung von Hydroxyfettsäuren

®-1-Phenylethylisocyanat wird bei der Derivatisierung von Hydroxyfettsäuren verwendet . Hydroxyfettsäuren sind wichtig bei der Herstellung bestimmter Arten von Polymeren und Harzen.

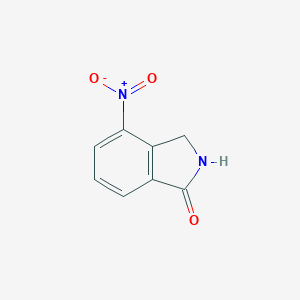

Hemmung von BP-DNA-Addukten

Es wurde festgestellt, dass ®-(+)-1-Phenylethylisocyanat BP-DNA-Addukte mäßig hemmt . BP-DNA-Addukte entstehen, wenn der Körper bestimmte Karzinogene metabolisiert, und ihre Bildung kann zu DNA-Mutationen und Krebs führen.

Biobasierte Isocyanatproduktion

Es wird laufend an der Produktion von biobasierten Isocyanaten geforscht, darunter ®-(+)-1-Phenylethylisocyanat<a aria-label="1: " data-citationid="20fc385

Wirkmechanismus

Target of Action

®-(+)-1-Phenylethyl isocyanate, also known as ®-(+)-alpha-Methylbenzyl isocyanate, is a versatile compound used in various chemical reactions. Its primary targets are alcohols, thiocarbamates, and hydroxy fatty acids . It interacts with these compounds to form derivatives, which can be used in further chemical processes.

Mode of Action

The compound acts as a derivatizing agent . It reacts with its targets through a process known as the Curtius Rearrangement . This is the thermal decomposition of carboxylic azides to produce an isocyanate . These intermediates may be isolated, or their corresponding reaction or hydrolysis products may be obtained .

Biochemical Pathways

The biochemical pathways affected by ®-(+)-1-Phenylethyl isocyanate primarily involve the formation of urethane linkages . When an isocyanate reacts with an alcohol, a urethane linkage is formed . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Pharmacokinetics

These properties would be influenced by factors such as its reactivity, molecular size, and solubility .

Result of Action

The result of the action of ®-(+)-1-Phenylethyl isocyanate is the formation of derivatives of alcohols, thiocarbamates, and hydroxy fatty acids . These derivatives can be used in various chemical processes. For example, it has been found to moderately inhibit both BP-DNA adducts .

Safety and Hazards

Isocyanates, including “®-(+)-1-Phenylethyl isocyanate”, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .

Zukünftige Richtungen

Polyurethanes, which are synthesized using isocyanates, have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices . Therefore, the future of “®-(+)-1-Phenylethyl isocyanate” lies in the development of novel polyurethanes and other useful polymers .

Eigenschaften

IUPAC Name |

[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33375-06-3 | |

| Record name | (+)-α-Methylbenzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33375-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-(+)-α-methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (R)-(+)-1-Phenylethyl isocyanate in analytical chemistry?

A1: (R)-(+)-1-Phenylethyl isocyanate is primarily used as a chiral derivatizing agent for separating and analyzing enantiomers, particularly in gas chromatography and high-performance liquid chromatography [, , , ].

Q2: How does (R)-(+)-1-Phenylethyl isocyanate facilitate enantiomeric separations?

A2: (R)-(+)-1-Phenylethyl isocyanate reacts with chiral compounds containing amine or alcohol functional groups to form diastereomeric urea or carbamate derivatives, respectively. These diastereomers possess different physical and chemical properties, allowing for separation using chromatographic techniques [, , , ].

Q3: Can you provide specific examples of compounds successfully analyzed using (R)-(+)-1-Phenylethyl isocyanate as a CDA?

A3: Research demonstrates the successful use of (R)-(+)-1-Phenylethyl isocyanate for enantiomeric analysis of various compounds, including:

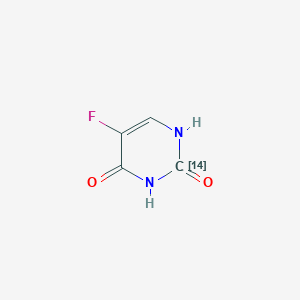

- γ- and δ-lactones: This CDA enabled the separation of a series of C5-C12 γ-lactones and C6-C12 δ-lactones, which are naturally occurring constituents in fruits and vegetables [].

- Ethambutol hydrochloride: The method helped determine meso-ethambutol hydrochloride, an impurity in the pharmaceutical compound ethambutol hydrochloride [].

- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): This important metabolite of the tobacco-specific nitrosamine NNK was analyzed for its enantiomeric composition using (R)-(+)-1-Phenylethyl isocyanate [].

- 5,6-Dihydroxy-2-methyl-aminotetralin: The enantiomers of this metabolite of a potent dopamine agonist were resolved and quantified in biological fluids using a method involving (R)-(+)-1-Phenylethyl isocyanate derivatization and HPLC [].

- Salsoline- and 3′,4′-Dideoxynorlaudanosoline-1-carboxylic Acids: The optical isomers of these mammalian alkaloids were synthesized and characterized using (R)-(+)-1-Phenylethyl isocyanate for diastereomeric urea formation [].

Q4: Are there any limitations to using (R)-(+)-1-Phenylethyl isocyanate as a CDA?

A4: While effective, the use of (R)-(+)-1-Phenylethyl isocyanate requires careful optimization of reaction conditions, including reaction time, temperature, and solvent choice, to ensure complete derivatization and prevent racemization of the target analyte [, ].

Q5: What are the advantages of using (R)-(+)-1-Phenylethyl isocyanate over other chiral derivatizing agents?

A5: (R)-(+)-1-Phenylethyl isocyanate offers several advantages, such as its commercial availability, ease of handling, and ability to form stable derivatives with good chromatographic properties. Furthermore, the derivatization reaction can be performed under relatively mild conditions, minimizing the risk of racemization or degradation of sensitive analytes [, ].

Q6: Has the use of (R)-(+)-1-Phenylethyl isocyanate been explored in asymmetric synthesis?

A6: Yes, research demonstrates the successful application of (R)-(+)-1-Phenylethyl isocyanate in asymmetric synthesis. One study utilized the compound for resolving 2-phenylindoline, a chiral auxiliary employed in the synthesis of iridoid derivatives, including the sex pheromone component of the hop aphid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)